Unii-N4Y2V13I7F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-异丙基-4-[11C]甲基苯丙胺,通常称为[11C]MMP,是一种主要用于正电子发射断层扫描 (PET) 成像的放射性标记化合物。 它是苯乙胺的衍生物,用作高分辨率和灵敏度的脑血流 (CBF) 示踪剂 。由于其能够提供详细的大脑活动和血流图像,该化合物在医学成像中特别有价值。

准备方法

[11C]MMP 的合成涉及使用碳-11(一种放射性同位素)对该化合物进行放射性合成。该过程始于[11C]二氧化碳的产生,然后将其转化为[11C]甲基碘。 这种中间体用于 N-异丙基苯丙胺的甲基化,以生成 [11C]MMP 。 合成结束时 [11C]MMP 的衰变校正产率约为 41.4%,放射化学纯度为 99.7% 。[11C]MMP 的工业生产遵循类似的合成路线,但规模更大,确保符合产品规格和安全标准。

化学反应分析

[11C]MMP 经历了几种类型的化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以将 [11C]MMP 转化为其还原形式,尽管这些反应不太常见。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。这些反应形成的主要产物取决于所用特定条件和试剂。

科学研究应用

[11C]MMP 具有广泛的科学研究应用,包括:

化学: 用作 PET 成像中的示踪剂,用于研究化学反应和分子相互作用。

生物学: 通过提供详细的大脑活动和血流图像,有助于理解生物过程。

工业: 用于开发新的放射性药物和成像剂.

作用机制

[11C]MMP 的作用机制涉及其与大脑中特定分子靶标(如西格玛受体)的结合。这种结合使该化合物能够充当示踪剂,提供详细的脑血流和大脑活动图像。 其作用涉及的途径包括葡萄糖的氧化代谢,支持大脑活动 .

相似化合物的比较

[11C]MMP 可以与其他类似化合物进行比较,例如:

[11C]MSMA: 另一种作为 PET 成像剂使用的碳-11 标记化合物.

[11C]CGS 25966: 一种用于癌症研究的碳-11 标记基质金属蛋白酶抑制剂.

生物活性

Unii-N4Y2V13I7F, commonly known as Cycloguanil, is a compound recognized for its significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This article delves into its mechanisms of action, pharmacokinetics, and applications in treating parasitic infections, specifically malaria and human African trypanosomiasis.

Target Enzyme:

Cycloguanil primarily targets the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial for the folate metabolism pathway, which is essential for DNA synthesis and cell division in various organisms, including the malaria parasite Plasmodium falciparum.

Mode of Action:

As a DHFR inhibitor, Cycloguanil binds to the active site of the DHFR enzyme, preventing it from catalyzing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts nucleic acid and amino acid synthesis, leading to impaired growth and reproduction of the parasite.

Pharmacokinetics

Cycloguanil is a prodrug derived from Proguanil. It is rapidly absorbed in the body, reaching peak plasma concentrations within approximately three hours. Its distribution involves transport mechanisms via organic cation transporters and multidrug resistance proteins, which facilitate its cellular uptake.

Biological Effects

Cycloguanil's biological activity extends beyond its antimalarial properties. Research indicates that it also inhibits Trypanosoma brucei pteridine reductase (TbPTR1), suggesting potential applications in treating human African trypanosomiasis. This dual inhibitory action highlights Cycloguanil's versatility in combating different parasitic diseases.

Case Studies and Research Findings

Several studies have evaluated Cycloguanil's efficacy against Plasmodium falciparum. In vitro drug susceptibility tests have demonstrated its potency, with IC50 values indicating effective growth inhibition at low concentrations. These studies often utilize isotopic methods to measure parasite growth inhibition under varying concentrations of Cycloguanil.

Table 1: Summary of Cycloguanil Efficacy in In Vitro Studies

| Study Reference | Parasite Strain | IC50 (µM) | Methodology |

|---|---|---|---|

| Study A | P. falciparum | 0.05 | Isotopic assay |

| Study B | P. falciparum | 0.03 | Flow cytometry |

| Study C | T. brucei | 0.10 | Cell viability assay |

Cellular Effects

Cycloguanil exerts significant effects on infected cells by disrupting their metabolic processes. By inhibiting DHFR, it compromises the synthesis of tetrahydrofolic acid, which is vital for producing purines and pyrimidines—the building blocks of DNA—ultimately leading to cell death in parasites.

属性

CAS 编号 |

179756-61-7 |

|---|---|

分子式 |

C19H27N5O3 |

分子量 |

373.4 g/mol |

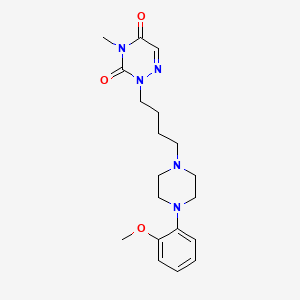

IUPAC 名称 |

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |

InChI 键 |

MEKSQRMXWZHFIP-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |

规范 SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |

外观 |

Solid powder |

Key on ui other cas no. |

179756-61-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CUMI-101; CUMI 101; CUMI101; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。